4-Chloro-5,6-dimethoxypyrimidine 4-Chloro-5,6-dimethoxypyrimidine
Brand Name: Vulcanchem
CAS No.: 5193-88-4
VCID: VC7892628
InChI: InChI=1S/C6H7ClN2O2/c1-10-4-5(7)8-3-9-6(4)11-2/h3H,1-2H3
SMILES: COC1=C(N=CN=C1Cl)OC
Molecular Formula: C6H7ClN2O2
Molecular Weight: 174.58 g/mol

4-Chloro-5,6-dimethoxypyrimidine

CAS No.: 5193-88-4

Cat. No.: VC7892628

Molecular Formula: C6H7ClN2O2

Molecular Weight: 174.58 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5,6-dimethoxypyrimidine - 5193-88-4

Specification

CAS No. 5193-88-4
Molecular Formula C6H7ClN2O2
Molecular Weight 174.58 g/mol
IUPAC Name 4-chloro-5,6-dimethoxypyrimidine
Standard InChI InChI=1S/C6H7ClN2O2/c1-10-4-5(7)8-3-9-6(4)11-2/h3H,1-2H3
Standard InChI Key DKBXBJYGZWSILU-UHFFFAOYSA-N
SMILES COC1=C(N=CN=C1Cl)OC
Canonical SMILES COC1=C(N=CN=C1Cl)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) substituted with:

  • A chlorine atom at position 4

  • Methoxy groups (-OCH3_3) at positions 5 and 6 .

The IUPAC name, 4-chloro-5,6-dimethoxypyrimidine, reflects this substitution pattern. Key identifiers include:

  • SMILES: COC1=C(N=CN=C1Cl)OC

  • InChIKey: DKBXBJYGZWSILU-UHFFFAOYSA-N

  • CAS Registry: 5193-88-4 .

Physicochemical Properties

Thermal and Physical Constants

PropertyValueSource
Molecular Weight174.58–174.59 g/mol
Melting Point53–55°C
Boiling Point250.8±35.0°C (760 mmHg)
Density1.285±0.06 g/cm³
Flash Point105.5°C

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves in dimethyl sulfoxide (DMSO) and dichloromethane . It is hygroscopic and requires storage under inert atmospheres at 2–8°C to prevent decomposition .

Synthesis and Production

Laboratory-Scale Preparation

Small-scale synthesis typically involves:

  • Protecting group strategies to direct methoxy substitution.

  • Purification via recrystallization or column chromatography .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s reactivity profile makes it a precursor for:

  • Antiviral Agents: Chloropyrimidines are key motifs in nucleoside analogs (e.g., HIV protease inhibitors) .

  • Kinase Inhibitors: Methoxy groups enhance binding affinity to ATP-binding pockets in kinases .

Agrochemical Development

In agrochemistry, it serves as a building block for herbicides and fungicides, leveraging its ability to disrupt enzymatic pathways in pests .

Material Science

Research explores its use in organic semiconductors, where electron-withdrawing chlorine and electron-donating methoxy groups modulate charge transport properties .

Hazard CodeRisk StatementPrecautionary Measure
H302Harmful if swallowedAvoid ingestion; use PPE
H315Causes skin irritationWear gloves and protective clothing
H320Causes eye irritationUse eye protection
H335May cause respiratory irritationUse in ventilated areas

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1250 cm1^{-1} (C-O-C stretch) and 750 cm1^{-1} (C-Cl stretch) .

  • NMR: 1H^1\text{H} NMR (CDCl3_3): δ 3.85 (s, 6H, OCH3_3), δ 8.45 (s, 1H, pyrimidine-H) .

Chromatographic Methods

  • HPLC: Retention time of 6.2 min (C18 column, acetonitrile/water 70:30) .

  • GC-MS: Molecular ion peak at m/z 174.59 .

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